molecular formula C18H13ClN6O B12203927 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B12203927
M. Wt: 364.8 g/mol
InChI Key: PMDWOTVHKWSEMU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a heterocyclic organic compound characterized by a fused pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group and a benzohydrazide moiety. Its systematic IUPAC name reflects this structural complexity: This compound. The molecular formula is C₂₀H₁₅ClN₆O , with a molecular weight of 402.83 g/mol .

Structural Features

  • Pyrazolo[3,4-d]pyrimidine Core : A bicyclic system containing nitrogen atoms at positions 1, 3, and 4. The 3-chlorophenyl group is attached to position 1, while the hydrazide linkage occupies position 4.
  • Benzohydrazide Moiety : A benzoyl group (-C₆H₅CO-) connected to a hydrazide (-NH-NH₂) functional group, enabling hydrogen bonding and target selectivity.
Table 1: Key Structural and Physical Properties
Property Value or Description
Molecular Formula C₂₀H₁₅ClN₆O
Molecular Weight 402.83 g/mol
Core Structure Pyrazolo[3,4-d]pyrimidine
Substituents 3-chlorophenyl, benzohydrazide
Hydrogen Bond Donors/Acceptors 3 donors, 6 acceptors

The compound’s three-dimensional conformation can be visualized using computational models, revealing planar aromatic regions and a flexible hydrazide linker.

Historical Development of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives emerged in the late 20th century as analogs of purine nucleobases, leveraging their structural similarity to adenosine and guanine for targeting nucleotide-binding proteins. Key milestones include:

  • Early Synthesis (1970s–1990s) : Initial syntheses focused on modifying the pyrazole and pyrimidine rings to explore antiviral and antibacterial activities.
  • Oncology Applications (2000s) : Researchers identified pyrazolo[3,4-d]pyrimidines as kinase inhibitors, particularly against tyrosine kinases involved in cancer progression.
  • Diversification (2010s–Present) : Substituents like chlorophenyl groups and hydrazide moieties were introduced to enhance solubility and target affinity.

Table 2: Evolution of Pyrazolo[3,4-d]pyrimidine Derivatives

Decade Key Advancements Biological Targets
1970s Base structure synthesis Viral polymerases
1990s Introduction of aryl substituents Bacterial enzymes
2000s Kinase inhibition studies EGFR, VEGFR
2020s Functionalization with hydrazide groups Apoptosis regulators

The incorporation of a 3-chlorophenyl group in this compound represents a strategic effort to improve metabolic stability and binding specificity.

Significance of Benzohydrazide Moieties in Medicinal Chemistry

Benzohydrazides are versatile pharmacophores due to their ability to:

  • Form Hydrogen Bonds : The -NH-NH-CO- group interacts with polar residues in enzyme active sites, enhancing binding affinity.
  • Enable Structural Modularity : The benzoyl group allows for derivatization with electron-withdrawing or donating substituents, fine-tuning electronic properties.

Applications in Drug Design

  • Anticancer Agents : Benzohydrazides inhibit tubulin polymerization and histone deacetylases (HDACs), disrupting cancer cell proliferation.
  • Antimicrobials : They interfere with bacterial cell wall synthesis by targeting penicillin-binding proteins.
  • Enzyme Inhibitors : The hydrazide group chelates metal ions in metalloenzymes, such as carbonic anhydrase.
Table 3: Role of Benzohydrazide in Selected Therapeutics
Compound Class Mechanism of Action Example Target
Hydrazide-based HDAC inhibitors Chelation of zinc ions in HDACs HDAC6
Tubulin-binding agents Disruption of microtubule dynamics β-tubulin
Antibacterial hydrazides Inhibition of cell wall transpeptidases Penicillin-binding protein 3

In this compound, the benzohydrazide moiety likely enhances solubility and facilitates interactions with apoptosis-related proteins, though experimental validation remains ongoing.

Properties

Molecular Formula

C18H13ClN6O

Molecular Weight

364.8 g/mol

IUPAC Name

N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

InChI

InChI=1S/C18H13ClN6O/c19-13-7-4-8-14(9-13)25-17-15(10-22-25)16(20-11-21-17)23-24-18(26)12-5-2-1-3-6-12/h1-11H,(H,24,26)(H,20,21,23)

InChI Key

PMDWOTVHKWSEMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Using Hydrazonoyl Halides

A modified approach employs hydrazonoyl halides as precursors. For example, N'-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride reacts with 5-aminopyrazolo[3,4-d]pyrimidin-4-one in dioxane, yielding the target compound after subsequent condensation with benzohydrazide. This method reduces purification steps but requires stringent temperature control (60–70°C) to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A mixture of 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine and benzohydrazide in ethanol, irradiated at 100°C for 20 minutes, achieves 80% yield. This method is preferable for small-scale, high-throughput synthesis.

Industrial-Scale Production Considerations

For large-scale manufacturing, continuous flow reactors are employed to optimize heat and mass transfer. Key parameters include:

ParameterOptimal Value
Residence Time30–45 minutes
Temperature90–100°C
SolventToluene/ethanol (3:1)
CatalystTriethylamine (0.5 eq)

Post-synthesis purification involves fractional crystallization and column chromatography (silica gel, eluent: ethyl acetate/hexane). The final product’s purity (>98%) is verified via high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

IR Spectroscopy

  • N-H Stretch: 3294–3322 cm⁻¹

  • C=O Stretch: 1653–1684 cm⁻¹

  • Aromatic C-H: 3055–3129 cm⁻¹

¹H NMR (DMSO-d6)

  • δ 6.78–7.88 ppm (aromatic protons, 13H)

  • δ 2.43–2.49 ppm (CH3, singlet)

  • δ 9.25–10.42 ppm (NH, broad)

Mass Spectrometry

  • Molecular Ion: m/z 399.24 (C18H12Cl2N6O)

  • Fragmentation Peaks: m/z 343 (C17H10Cl2N5O), 218 (C10H8ClN3O)

Challenges and Mitigation Strategies

  • Low Solubility: The compound’s limited solubility in polar solvents is addressed using DMF or dimethyl sulfoxide (DMSO) for recrystallization.

  • Byproduct Formation: Excess benzohydrazide (1.2 eq) minimizes unreacted pyrazolo[3,4-d]pyrimidine.

  • Scale-Up Impurities: Implementing inline FTIR monitoring during continuous synthesis ensures real-time quality control .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is C17H15ClN6OC_{17}H_{15}ClN_{6}O, with a molecular weight of approximately 360.8 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and survival.

Key Findings:

  • Mechanism of Action : The compound has been identified as an inhibitor of key kinases involved in cancer proliferation, including tyrosine kinases and phosphatidylinositol-3 kinase pathways .
  • Efficacy : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range .

Case Study 1: Antitumor Activity Assessment

A study published in a peer-reviewed journal evaluated the antitumor effects of this compound against various human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with notable apoptosis induction observed via flow cytometry analysis.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of pyrazolo derivatives has revealed that modifications at the benzohydrazide moiety can significantly enhance biological activity. Variations in substituents on the benzene ring were systematically studied to optimize potency against specific cancer targets such as CDK9 and VEGFR .

Mechanism of Action

The mechanism of action of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications and Substituent Variations

The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, allowing substitutions at positions 1, 3, and 3. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Structural Differences Reference
N'-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide 1: 3-Chlorophenyl; 4: Benzohydrazide Reference compound
N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide 1: 3-Chloro-4-methylphenyl; 4: 4-Methoxybenzohydrazide Methyl group enhances lipophilicity; methoxy improves solubility
N'-[1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide 1: 3-Methylphenyl; 4: 3,4-Dimethoxybenzohydrazide Dimethoxy groups increase electron density and solubility
N'-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide 1: 3-Chlorophenyl; 4: 3-Nitrobenzohydrazide Nitro group introduces strong electron-withdrawing effects, altering reactivity
1-(3-Chlorophenyl)-3-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea 1: 3-Chlorophenyl; 4: Urea-linked bisaryl group Urea moiety enhances hydrogen-bonding capacity, critical for kinase inhibition

Physicochemical Properties

  • Melting Points :
    • The reference compound lacks reported melting points, but analogs like 1r (bisarylurea derivative) exhibit high thermal stability (mp 359.7–360.2°C) due to rigid aromatic stacking .
    • Nitro-substituted analogs (e.g., 3-nitrobenzohydrazide) may show lower solubility due to polarity contrasts .
  • Molecular Weight and Polarity :
    • The reference compound (MW 409.8) is heavier than urea derivatives (e.g., 5g, MW 463.14) but lighter than piperidine-containing analogs (e.g., 650626-82-7, MW 502.99) .

Kinase Inhibition

  • Pan-RAF Inhibitors : Bisarylurea derivatives (e.g., 1n , 1s ) demonstrate potent pan-RAF inhibition (IC₅₀ < 50 nM) due to urea-mediated hydrogen bonding with kinase ATP pockets. The reference benzohydrazide lacks direct kinase data but shares structural motifs with urea-based inhibitors .
  • Selectivity : Urea-linked compounds (e.g., 5g ) show higher selectivity for RAF isoforms over other kinases compared to hydrazide analogs, likely due to steric and electronic effects .

Antimicrobial Activity

  • Pyrazolopyrimidines with benzothiazole substituents (e.g., 3a, 3d) exhibit strong activity against P. aeruginosa and C. albicans (MIC 2–8 µg/mL). The absence of a benzothiazole in the reference compound suggests divergent biological targets .

Yield Optimization

  • Methoxy and nitro substituents often reduce yields (e.g., 66% for 1q ) due to steric hindrance during coupling .
  • Halogenated aryl groups (e.g., 3-chlorophenyl) improve crystallinity, facilitating purification and higher yields (e.g., 85% for 1s ) .

Biological Activity

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's structure, featuring a pyrazolo[3,4-d]pyrimidine core, suggests a diverse range of biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C15H17ClN6, with a molecular weight of 316.79 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC15H17ClN6
Molecular Weight316.79 g/mol
IUPAC NameN-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine
InChI KeyYBRDVTCYCHHQPU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various enzymes and receptors involved in cellular signaling pathways. The inhibition of these targets can lead to significant therapeutic effects, particularly in cancer treatment and neurodegenerative diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance:

  • In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent antiproliferative activity. One study reported IC50 values as low as 3.0 μM against the A549 cell line, suggesting strong potential as an anticancer agent .

Neuropharmacological Effects

The compound's structural similarity to known phosphodiesterase inhibitors suggests potential applications in treating neurodegenerative disorders. Inhibition of phosphodiesterase enzymes may enhance cognitive functions by increasing levels of cyclic GMP in neuronal tissues .

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound:

  • Antitumor Activity : A series of synthesized derivatives were evaluated for their antitumor efficacy against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited broad-spectrum antitumor activity with GI50 values below 10 µM .
  • Mechanistic Insights : Molecular docking studies have been employed to elucidate the binding modes of this compound with target proteins involved in cancer progression and neurodegeneration .

Summary Table of Biological Activities

Activity TypeCell Line/TargetIC50/Effect
AnticancerMCF-75.85 µM
A5493.0 µM
NeuropharmacologicalPhosphodiesterase InhibitionPotential cognitive enhancement

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